An In-depth Technical Guide to cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for the precise spatial orientation of pharmacophoric elements. Within this important class of heterocycles, polysubstituted piperidines with defined stereochemistry are of particular interest as they allow for a more nuanced exploration of chemical space and a finer tuning of interactions with biological targets.
This guide focuses on a specific, high-value building block: cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride (CAS Number 955028-05-4). This molecule, featuring a cis-1,2-amino alcohol and a primary alcohol substituent on a piperidine ring, offers a unique combination of functionalities and stereochemical rigidity. It serves as an invaluable starting material for the synthesis of complex molecules in drug discovery programs, particularly those targeting therapies for cancer, neurodegenerative disorders, and infectious diseases.[3]
As a Senior Application Scientist, this document aims to provide not just a collection of data, but a comprehensive understanding of the synthesis, characterization, and strategic application of this compound, grounded in established chemical principles and field-proven insights.
Physicochemical and Structural Properties
The hydrochloride salt form of cis-4-(Hydroxymethyl)piperidin-3-ol enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions and for use in biological assays. Key properties are summarized below:
| Property | Value | Source |
| CAS Number | 955028-05-4 | N/A |
| Molecular Formula | C₆H₁₄ClNO₂ | N/A |
| Molecular Weight | 167.63 g/mol | N/A |
| Appearance | Off-white solid (Predicted for free base) | [4] |
| Boiling Point (Free Base) | 279.0 ± 20.0 °C (Predicted) | [4] |
| Density (Free Base) | 1.111 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa (Free Base) | 14.67 ± 0.40 (Predicted) | [4] |
The cis stereochemistry of the hydroxyl and hydroxymethyl groups is a critical feature of this molecule. This specific arrangement locks the substituents in a defined spatial relationship, which can be crucial for achieving high-affinity binding to a biological target.
Synthesis and Stereochemical Control: A Proposed Pathway
While specific, documented syntheses of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride are not readily found in mainstream chemical literature, a plausible and efficient synthetic route can be devised based on established methodologies for the stereoselective synthesis of substituted piperidines. The key challenge lies in the diastereoselective reduction of a suitable precursor to establish the desired cis relationship between the 3-hydroxyl and 4-hydroxymethyl groups.
A logical approach involves the catalytic hydrogenation of a protected 3-hydroxy-4-(hydroxymethyl)pyridine derivative. The hydrogenation of substituted pyridines is a well-established method for the synthesis of piperidines, and the stereochemical outcome can often be directed by the choice of catalyst and protecting groups.[5]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride.
Causality in Experimental Choices:
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Stereocontrol: The choice of a rhodium or platinum catalyst for the hydrogenation of the pyridine ring is critical.[6] In acidic media, these catalysts often favor the formation of the cis diastereomer. The bulky N-protecting group can also influence the facial selectivity of the hydrogenation.
-
Orthogonal Protection: The use of an N-Boc or N-Cbz protecting group allows for its selective removal in the final step without affecting the hydroxyl groups.
-
Salt Formation: The conversion to the hydrochloride salt is typically achieved by treating the free base with a solution of HCl in a non-protic solvent like diethyl ether or dioxane, leading to precipitation of the pure salt.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure and stereochemistry of cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride.
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¹H NMR: The proton NMR spectrum will provide information on the connectivity of the molecule. Key diagnostic signals would include the multiplets for the protons on the piperidine ring, the signals for the hydroxymethyl group, and the proton attached to the carbon bearing the secondary hydroxyl group. The coupling constants between the protons at C3 and C4 will be crucial for confirming the cis stereochemistry. In a chair conformation, a cis relationship would likely result in one axial-equatorial and one equatorial-equatorial coupling, leading to smaller J-values compared to the large axial-axial coupling expected for the trans isomer.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the overall structure.[7]
-
2D NMR Techniques: Advanced 2D NMR experiments such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity. NOESY experiments can provide further confirmation of the cis stereochemistry through the observation of through-space correlations between the protons at C3 and C4 and the hydroxymethyl group.
Mass Spectrometry (MS)
Mass spectrometry will be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final product. A reversed-phase method with a suitable C18 column and a mobile phase gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) would be appropriate. Purity is determined by the area percentage of the main peak.
Applications in Drug Discovery and Development
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a versatile building block for creating more complex molecules with potential therapeutic applications. Its utility lies in the strategic placement of three key functional groups: the secondary amine, the secondary hydroxyl group, and the primary hydroxyl group.
As a Scaffold for 3D-Fragment-Based Drug Discovery
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. The three-dimensional nature of this piperidine derivative makes it an attractive fragment for screening against a variety of protein targets.[8] The hydroxyl groups can act as key hydrogen bond donors and acceptors, while the piperidine nitrogen can be readily functionalized to grow the fragment into a more potent lead compound.
Workflow for Fragment Elaboration
Caption: General workflow for the elaboration of the core scaffold.
Potential Therapeutic Targets
The structural motifs present in cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride suggest its potential for developing inhibitors for a range of enzyme families and receptors, including:
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Kinases: The hydroxyl groups can mimic the ribose moiety of ATP, making this scaffold a potential starting point for ATP-competitive kinase inhibitors.
-
Proteases: The amino alcohol functionality can be incorporated into molecules designed to interact with the active sites of proteases.
-
G-Protein Coupled Receptors (GPCRs): The piperidine core can serve as a scaffold for presenting substituents that interact with the transmembrane domains of GPCRs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is generally stable, but it is good practice to store it away from strong bases and oxidizing agents.
Conclusion
cis-4-(Hydroxymethyl)piperidin-3-ol hydrochloride is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and multiple functionalization points provide a robust platform for the synthesis of novel, three-dimensional molecules with the potential for high biological activity. A thorough understanding of its synthesis, characterization, and strategic application, as outlined in this guide, will enable researchers to fully leverage the potential of this important chemical entity in their quest for new therapeutics.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. Retrieved from [Link]
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- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
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Covestro Solution Center. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1334-1341.
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American Chemical Society. (n.d.). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]
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PubChem. (n.d.). trans-1-Cbz-3-(hydroxymethyl)piperidin-4-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
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